molecular formula C12H12N2O B2732498 2-Methoxy-5-(pyridin-2-yl)aniline CAS No. 104994-90-3

2-Methoxy-5-(pyridin-2-yl)aniline

Cat. No.: B2732498
CAS No.: 104994-90-3
M. Wt: 200.241
InChI Key: HAADUUDUGSTQQY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-2-yl)aniline is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . Its IUPAC name is 2-methoxy-5-(2-pyridinyl)aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,13H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridine derivatives are known to participate in various chemical reactions. For instance, 2-(Pyridin-2-yl)aniline has been used as a directing group for C–H amination mediated by cupric acetate .


Physical and Chemical Properties Analysis

This compound has a melting point of 97-99°C . It’s stored at room temperature and is available in solid form .

Scientific Research Applications

  • Synthesis and Spectroscopic Properties : 2-Methoxy-5-(pyridin-2-yl)aniline has been utilized in the synthesis of Hg(II) complexes with bidentate NN and tridentate NNO Schiff-base ligands. These complexes exhibit notable fluorescent properties and are characterized by their spectroscopic properties (Basu Baul et al., 2014).

  • C-H Bond Amination : This compound has been identified as a directing group for sp2 C-H bond amination mediated by cupric acetate. It facilitates effective amination with various amines, highlighting its potential in organic synthesis (Zhao et al., 2017).

  • Synthesis of Azo-Coumarins and Schiff’s Bases : It is used in condensation reactions for synthesizing novel substituted azo-coumarins and Schiff’s bases, showcasing its versatility in creating structurally diverse compounds (Pareek et al., 2009).

  • C-Met Kinase Inhibitors Study : This compound is involved in docking studies for kinase inhibitors, particularly in understanding the molecular orientations and active conformations of inhibitors (Caballero et al., 2011).

  • EGFR Kinase Inhibition : It has been used in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. This indicates its relevance in therapeutic research, particularly in cancer treatment (Boros et al., 2004).

  • Coordination Chemistry : It plays a role in the synthesis and characterization of Hg(II), Ag(I), and Au(I) complexes with aniline or pyridine-functionalized N-heterocyclic carbene, contributing to the understanding of coordination chemistry and metal-ligand interactions (Zhuang et al., 2013).

  • Palladium Complexes : The compound has been used to synthesize novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands. These complexes are characterized to understand their structure and potential applications (Dridi et al., 2014).

  • Catalytic Applications : It is involved in the synthesis of (imino)pyridine palladium(II) complexes used as selective ethylene dimerization catalysts. This highlights its role in catalysis and potential industrial applications (Nyamato et al., 2015).

Properties

IUPAC Name

2-methoxy-5-pyridin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADUUDUGSTQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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